Cas no 1225580-08-4 (4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine)

4-2-(4-Bromophenyl)ethyl-1,3-thiazol-2-amine is a brominated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 4-bromophenyl ethyl group and the 2-aminothiazole core, make it a valuable intermediate for synthesizing biologically active compounds. The presence of the bromine atom enhances reactivity in cross-coupling reactions, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and antimicrobial agents due to its thiazole scaffold. High purity and well-defined chemical properties ensure reproducibility in research applications. Its stability under standard conditions makes it suitable for long-term storage and handling in laboratory settings.
4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine structure
1225580-08-4 structure
Product name:4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine
CAS No:1225580-08-4
MF:C11H11BrN2S
Molecular Weight:283.187440156937
CID:6377913
PubChem ID:82094001

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine
    • 4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
    • 1225580-08-4
    • EN300-2007053
    • インチ: 1S/C11H11BrN2S/c12-9-4-1-8(2-5-9)3-6-10-7-15-11(13)14-10/h1-2,4-5,7H,3,6H2,(H2,13,14)
    • InChIKey: XAYHUCRHNPIIBY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCC1=CSC(N)=N1

計算された属性

  • 精确分子量: 281.98263g/mol
  • 同位素质量: 281.98263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 67.2Ų

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2007053-5.0g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
5g
$3645.0 2023-05-31
Enamine
EN300-2007053-0.05g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
0.05g
$707.0 2023-09-16
Enamine
EN300-2007053-1.0g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
1g
$1256.0 2023-05-31
Enamine
EN300-2007053-2.5g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
2.5g
$1650.0 2023-09-16
Enamine
EN300-2007053-10.0g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
10g
$5405.0 2023-05-31
Enamine
EN300-2007053-1g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
1g
$842.0 2023-09-16
Enamine
EN300-2007053-5g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
5g
$2443.0 2023-09-16
Enamine
EN300-2007053-0.1g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
0.1g
$741.0 2023-09-16
Enamine
EN300-2007053-0.5g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
0.5g
$809.0 2023-09-16
Enamine
EN300-2007053-0.25g
4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine
1225580-08-4
0.25g
$774.0 2023-09-16

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 関連文献

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amineに関する追加情報

Chemical Profile of 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine (CAS No: 1225580-08-4)

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 1225580-08-4, is a heterocyclic organic compound featuring a thiazole core appended with an ethyl side chain substituted with a 4-bromophenyl group. This molecular structure positions it as a versatile intermediate in pharmaceutical and agrochemical research, owing to the reactivity of its thiazole ring and the electron-withdrawing nature of the bromine atom. The compound’s unique combination of functional groups has garnered interest in recent years for its potential applications in medicinal chemistry.

The thiazole scaffold is a privileged structure in drug discovery, known for its broad biological activity and favorable pharmacokinetic properties. It is a core component in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. The presence of the 1,3-thiazole ring in 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine contributes to its potential as a precursor for synthesizing novel therapeutic agents. Specifically, the amine functionality at the 2-position of the thiazole ring allows for further derivatization via nucleophilic substitution or condensation reactions, enabling the construction of more complex molecules.

The 4-bromophenyl substituent on the ethyl side chain introduces additional reactivity and electronic properties to the molecule. Bromine is an electronegative atom that can modulate the electronic environment of adjacent functional groups, influencing both the compound’s solubility and its interactions with biological targets. In medicinal chemistry, such substituents are often employed to enhance binding affinity or to facilitate further chemical modifications. The combination of a brominated aromatic group with a thiazole core makes this compound an attractive candidate for exploring new pharmacological pathways.

Recent advancements in drug design have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The thiazole derivatives, including 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine, have been extensively studied for their ability to interact with biological macromolecules such as enzymes and receptors. For instance, studies have demonstrated that thiazole-based compounds can exhibit inhibitory activity against various therapeutic targets, including kinases and proteases. The structural features of this compound make it a promising candidate for developing small-molecule inhibitors with high selectivity and potency.

In addition to its pharmaceutical applications, 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine has shown potential in agrochemical research. The structural motifs present in this molecule are similar to those found in several herbicides and fungicides, which underscores its utility as a building block for crop protection agents. The bromine atom’s ability to participate in cross-coupling reactions further enhances its value as an intermediate, allowing for the efficient synthesis of structurally diverse agrochemicals.

The synthesis of 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the formation of the thiazole ring via the Hantzsch thiazole synthesis followed by functionalization at the 2-position with an amine group. Subsequent introduction of the ethyl side chain and bromination at the phenyl ring would yield the desired product. Modern synthetic methodologies often employ palladium-catalyzed cross-coupling reactions to achieve regioselective modifications, improving both yield and scalability.

The compound’s physicochemical properties are also worth considering. Its molecular weight and solubility profile suggest that it may be suitable for formulation into various delivery systems, including oral tablets or intravenous solutions. Additionally, computational studies have been employed to predict its binding affinity to biological targets, providing insights into its potential pharmacological activity before experimental validation is undertaken.

Current research trends indicate that derivatives of thiazole are being explored for their anti-inflammatory and immunomodulatory effects. The structural flexibility of 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine allows for modifications that could enhance its interaction with immune-related proteins or enzymes. For example, recent studies have shown that certain thiazole derivatives can modulate cytokine production by inhibiting key signaling pathways involved in inflammation. This opens up avenues for developing novel therapeutics targeting chronic inflammatory diseases.

Another area of interest is the use of thiazole-based compounds as scaffolds for antiviral drugs. The ability of these molecules to interfere with viral replication or entry into host cells has been demonstrated in several preclinical studies. The presence of both an amine group and a brominated aromatic ring provides multiple sites for chemical manipulation, enabling researchers to optimize potency while minimizing off-target effects.

In conclusion,4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine (CAS No: 1225580-08-4) represents a valuable intermediate in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. Its combination of a reactive thiazole core and an electron-deficient aromatic substituent makes it a versatile building block for synthesizing novel bioactive molecules. As synthetic methodologies continue to advance, further exploration of this compound’s derivatives is anticipated to yield new therapeutic agents addressing various medical conditions.

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